Manganese pentacarbonyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organometallic Compounds

One primary use of bromopentacarbonylmanganese(I) is as a precursor to other organometallic compounds. Its labile bromine atom can be readily replaced by various nucleophiles, including:

- Alkyl and Aryl Groups: Reacting bromopentacarbonylmanganese(I) with Grignard reagents or organolithium compounds leads to the formation of new metal-carbon bonds, creating novel organometallic complexes. Source: Sigma-Aldrich product page, Bromopentacarbonylmanganese(I):

- Arenes: In the presence of silver salts, bromopentacarbonylmanganese(I) can react with aromatic compounds (arenes) to form (η⁶-arene)tricarbonylmanganese(I) complexes. These "sandwich" complexes are valuable in studying the interaction of metals with aromatic rings. Source: Sigma-Aldrich product page, Bromopentacarbonylmanganese(I):

Catalyst Development

Bromopentacarbonylmanganese(I) has been explored as a potential catalyst in various chemical reactions. Its unique combination of a metal center and reactive carbon monoxide ligands makes it a candidate for:

- Hydroformylation: Researchers have investigated the use of bromopentacarbonylmanganese(I) in hydroformylation reactions, which involve the conversion of alkenes to aldehydes. However, its catalytic activity is generally lower compared to other established catalysts. Source: "Comprehensive Organometallic Chemistry II" by Elsevier, Volume 8, Chapter 8.2.2.2:

Understanding Bonding and Reactivity in Organometallic Chemistry

Bromopentacarbonylmanganese(I) serves as a model compound for studying the bonding and reactivity of transition metals with carbon monoxide ligands. Its well-defined structure and relatively simple electronic configuration allow researchers to:

- Investigate the nature of metal-carbon monoxide bonding: Studies on bromopentacarbonylmanganese(I) have contributed to the understanding of backbonding, a crucial concept in organometallic chemistry that explains the interaction between filled metal d orbitals and empty π orbitals of carbon monoxide. Source: "Organometallic Chemistry" by Robert Crabtree, Third Edition, Chapter 2.2:

- Explore the reactivity of organometallic complexes: By studying the reactions of bromopentacarbonylmanganese(I) with various reagents, researchers gain insights into the factors influencing the reactivity of organometallic complexes and their potential applications in catalysis and synthesis.

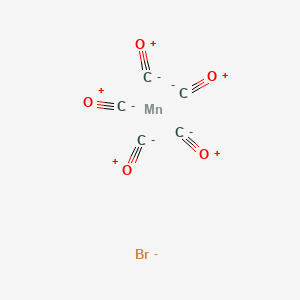

Manganese pentacarbonyl bromide, with the chemical formula C₅BrMnO₅, is an organometallic compound characterized by its light to dark orange crystalline appearance. It has a molecular weight of approximately 274.89 g/mol and is known for its sensitivity to air and moisture . The compound is often referred to by its synonyms, including bromopentacarbonylmanganese and pentacarbonylbromomanganese .

The structure of manganese pentacarbonyl bromide consists of a manganese atom coordinated to five carbon monoxide ligands and one bromide ion, which contributes to its unique properties and reactivity .

- Toxicity: Limited data available on the specific toxicity of bromopentacarbonylmanganese(I). However, as a manganese compound, it is advisable to handle it with care to avoid potential respiratory or dermal exposure [].

- Flammability: May decompose upon heating, releasing carbon monoxide, which is a flammable gas [].

- Reactivity: Air- and moisture-sensitive. Reacts with water to liberate hydrogen bromide, which is a corrosive gas [].

The enthalpy change for this reaction is approximately 9.9 kJ/mol . Additionally, manganese pentacarbonyl bromide can act as a precursor in the formation of other manganese complexes when reacted with various arenes in the presence of silver salts .

The biological activity of manganese pentacarbonyl bromide has been explored in the context of its potential as an antimicrobial agent. Research indicates that metal carbonyl compounds, including this one, may exhibit antimicrobial properties due to their ability to release carbon monoxide in biological systems . This characteristic could position manganese pentacarbonyl bromide as a candidate for further studies in the post-antibiotic era.

Manganese pentacarbonyl bromide can be synthesized through several methods. One common approach involves the reaction of manganese carbonyl with elemental bromine under controlled conditions. The synthesis typically requires an inert atmosphere to prevent oxidation and moisture contamination, ensuring the stability of the product .

Another method includes the reaction of manganese(II) compounds with carbon monoxide and bromine sources, allowing for the formation of this organometallic complex.

Manganese pentacarbonyl bromide finds applications in various fields:

- Catalysis: It serves as a catalyst precursor in organic synthesis and metal carbonyl chemistry.

- Material Science: The compound is utilized in the preparation of thin films for electronic components, particularly in phosphor layers for electroluminescent devices .

- Research: It is employed in studies exploring metal carbonyl complexes and their reactivity patterns.

Interaction studies involving manganese pentacarbonyl bromide focus on its reactivity with different substrates and ligands. These studies are crucial for understanding how this compound can be utilized in catalysis and material synthesis. The interactions with arenes, particularly in forming tricarbonyl complexes, highlight its versatility as a precursor for more complex organometallic structures .

Manganese pentacarbonyl bromide shares similarities with other metal carbonyl complexes. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| Manganese Carbonyl | Mn(CO)₅ | 170.03 g/mol | Base structure for many manganese complexes |

| Iron Pentacarbonyl | Fe(CO)₅ | 195.88 g/mol | Analogous structure; used extensively in catalysis |

| Cobalt Pentacarbonyl | Co(CO)₅ | 189.06 g/mol | Similar reactivity; used in organic synthesis |

| Manganese(II) Acetylacetonate | Mn(C₅H₇O₂)₂ | 206.25 g/mol | Different ligand environment; used in various reactions |

Manganese pentacarbonyl bromide is unique due to its specific coordination environment that includes a halogen (bromine), which influences its reactivity and potential applications compared to other metal carbonyls that do not contain halogens.

Fundamental Substitution Mechanisms and Kinetic Considerations

The ligand substitution chemistry of manganese pentacarbonyl bromide follows well-established dissociative mechanisms that have been extensively characterized through kinetic and mechanistic studies. Research conducted by Basolo and colleagues demonstrated that the substitution of carbonyl ligands proceeds via a first-order dissociative pathway, where the rate-determining step involves the loss of a carbonyl ligand rather than the coordination of the incoming nucleophile. This mechanistic understanding has proven crucial for optimizing reaction conditions and predicting product distributions in synthetic applications.

Kinetic investigations reveal that manganese pentacarbonyl bromide exhibits differential reactivity among its five carbonyl ligands, with the four equatorial carbonyl groups demonstrating significantly higher lability compared to the axial carbonyl ligand. The activation energies for dissociation of equatorial carbonyls have been determined to be 29.8 kilocalories per mole, while the axial carbonyl shows considerably higher activation barriers due to enhanced pi-backbonding interactions. This selectivity pattern enables synthetic chemists to achieve controlled mono- and disubstitution reactions under carefully optimized thermal conditions.

Temperature-dependent studies have established optimal reaction conditions for various substitution processes. At moderate temperatures around 50 to 60 degrees Celsius, monosubstituted derivatives can be obtained selectively, while higher temperatures facilitate the formation of disubstituted products. The reaction rates follow the order manganese pentacarbonyl chloride greater than manganese pentacarbonyl bromide greater than manganese pentacarbonyl iodide, reflecting the trans influence of the halide ligands on the lability of carbonyl groups.

Phosphine and Phosphite Substitution Chemistry

Phosphine and phosphite ligands represent some of the most extensively studied nucleophiles for carbonyl substitution in manganese pentacarbonyl bromide. The reactions with triphenylphosphine, triethylphosphite, and related donor ligands proceed smoothly under mild thermal conditions to yield mono- and disubstituted derivatives. Systematic studies have demonstrated that the nature of the phosphorus-based ligand significantly influences both the reaction rate and the stereochemistry of the resulting products.

The formation of monosubstituted complexes follows the general equation where manganese pentacarbonyl bromide reacts with a phosphine ligand to yield manganese tetracarbonyl phosphine bromide plus carbon monoxide. Kinetic data obtained at 30 degrees Celsius in chloroform solvent reveals that the reaction rates are independent of ligand concentration, confirming the dissociative mechanism. Representative rate constants for triphenylphosphine substitution range from 6.67 to 6.78 times ten to the negative fifth inverse seconds, demonstrating excellent reproducibility across varying ligand concentrations.

Disubstituted derivatives can be obtained through sequential thermal treatment or by employing excess phosphine reagents under more forcing conditions. The stereochemistry of disubstituted products depends critically on reaction temperature and solvent environment. At 37 degrees Celsius in chloroform, the kinetically favored cis-isomer predominates, while reaction at 55 degrees Celsius leads to formation of the thermodynamically preferred trans-isomer. Dipole moment measurements confirm these structural assignments, with the cis-isomer exhibiting a moment of 4.8 Debye compared to 3.5 Debye for the trans-isomer.

Isocyanide Substitution and Catalytic Methodologies

Recent advances in manganese pentacarbonyl bromide chemistry have focused on palladium-catalyzed isocyanide substitution reactions, which offer enhanced selectivity and milder reaction conditions compared to traditional thermal methods. These catalytic processes enable the systematic replacement of carbonyl ligands with isocyanide functionalities, leading to extensively substituted derivatives that would be difficult to access through conventional approaches.

Palladium-catalyzed substitution reactions proceed rapidly in moderate to excellent yields, with the substitution rate depending on both the electronic nature of the isocyanide substituent and the identity of the metal center. Aryl isocyanides demonstrate higher reactivity compared to alkyl isocyanides, reflecting the enhanced pi-acceptor properties of aromatic substituents. The reactions can be driven to high conversion levels, enabling the synthesis of extensively substituted derivatives including pentakis(isocyanide) complexes.

The palladium catalyst selection plays a crucial role in determining reaction efficiency and product distribution. Screening studies have identified palladium oxide and supported palladium on aluminum oxide as optimal catalysts for achieving disubstituted products without over-reaction to trisubstituted derivatives. The relative activities of different palladium sources have been systematically evaluated, providing guidance for catalyst selection based on desired substitution patterns.

Arene Complex Formation via π-Coordination Mechanisms

Silver-Mediated Arene Coordination Strategies

The formation of manganese arene complexes from manganese pentacarbonyl bromide represents one of the most synthetically valuable transformations in organometallic chemistry. This process typically involves treatment of manganese pentacarbonyl bromide with silver salts in the presence of aromatic substrates, leading to the formation of cationic manganese tricarbonyl arene complexes through a carefully orchestrated sequence of halide abstraction and arene coordination.

The general synthetic methodology involves the reaction of manganese pentacarbonyl bromide with silver cation and an arene substrate to yield the corresponding manganese arene tricarbonyl cation, silver bromide, and two equivalents of carbon monoxide. This transformation represents a net two-electron oxidation of the manganese center accompanied by loss of two carbonyl ligands and coordination of the arene in an eta-six fashion. The process is thermodynamically favorable due to the formation of insoluble silver bromide and the strong pi-coordination interactions between manganese and electron-rich aromatic systems.

Systematic studies have demonstrated that the reaction scope encompasses a wide range of aromatic substrates, including hexamethylbenzene, mesitylene, para-xylene, toluene, and other substituted benzenes. The reaction efficiency correlates with the electron density of the aromatic ring, with electron-rich arenes showing enhanced reactivity and higher yields of the desired coordination complexes. This electronic dependence reflects the importance of metal-to-ligand backbonding in stabilizing the resulting eta-six arene complexes.

Mechanistic Aspects of Arene Coordination

The mechanism of arene complex formation involves initial coordination of the silver cation to the bromide ligand, facilitating its dissociation and creating a coordinatively unsaturated manganese center. This intermediate then undergoes thermal loss of two carbonyl ligands, generating a highly reactive fourteen-electron manganese tricarbonyl fragment. The subsequent coordination of the arene substrate occurs through simultaneous interaction of all six carbon atoms with the manganese center, resulting in the characteristic eta-six bonding mode.

Crystallographic and spectroscopic studies have provided detailed structural information about the resulting arene complexes. The manganese center adopts a piano-stool geometry with the three carbonyl ligands arranged in a facial configuration below the arene ring. The manganese-carbon distances to the arene carbons typically range from 2.1 to 2.3 Angstroms, indicating strong covalent interactions. Infrared spectroscopy reveals characteristic carbonyl stretching frequencies in the 1900 to 2000 inverse centimeter region, shifted to lower energy compared to the parent pentacarbonyl complex due to enhanced backbonding from the more electron-rich manganese center.

The stereochemistry of arene coordination can be influenced by steric factors when substituted aromatic substrates are employed. Bulky substituents on the arene ring can direct the facial selectivity of coordination, leading to stereochemically defined products. This stereochemical control has been exploited in asymmetric synthesis applications where the manganese arene fragment serves as a chiral auxiliary or directing group.

Substrate Scope and Functional Group Tolerance

The scope of arene substrates compatible with manganese pentacarbonyl bromide includes both simple and complex aromatic systems. Monosubstituted benzenes such as toluene, anisole, and fluorobenzene readily undergo coordination, with the electron-donating or electron-withdrawing nature of the substituent influencing the reaction rate and stability of the resulting complex. Polysubstituted aromatics including mesitylene and hexamethylbenzene show particularly high reactivity due to their enhanced electron density.

Functional group tolerance studies have revealed that the arene coordination process is compatible with a wide range of substituents including alkyl groups, ethers, and halogens. However, strongly electron-withdrawing groups such as nitro or carbonyl functionalities can inhibit coordination by reducing the electron density of the aromatic ring. The presence of coordinating heteroatoms in the aromatic substrate can lead to competitive binding modes, requiring careful optimization of reaction conditions.

Heterocyclic aromatic systems present both opportunities and challenges for coordination chemistry. Thiophene, furan, and pyrrole derivatives can undergo coordination through their aromatic pi-systems, although the presence of heteroatoms introduces additional complexities in bonding and reactivity. The coordination of heteroarenes often requires modified reaction conditions and careful control of stoichiometry to achieve optimal yields.

Generation of Manganate Intermediates in Organic Transformations

Reductive Formation of Manganese Anions

The reduction of manganese pentacarbonyl bromide provides access to highly nucleophilic manganate anions that serve as versatile intermediates in organometallic synthesis. Treatment with sodium amalgam or dispersed sodium metal generates the pentacarbonylmanganate anion, which exhibits enhanced nucleophilicity compared to the neutral precursor. This reductive process involves single-electron transfer to the manganese center, accompanied by dissociation of the bromide ligand and formation of the corresponding sodium salt.

The pentacarbonylmanganate anion demonstrates remarkable nucleophilic reactivity toward a wide range of electrophilic substrates, enabling the formation of manganese-carbon bonds under mild conditions. The anionic character of the manganese center enhances its electron-donating properties, facilitating reactions with alkyl halides, acyl chlorides, and other electrophilic organic substrates. The resulting alkyl and acyl manganese derivatives serve as key intermediates for subsequent transformations including carbonylation, coupling reactions, and functional group manipulations.

Systematic studies have established optimal conditions for manganate generation and subsequent alkylation reactions. The use of sodium amalgam in tetrahydrofuran provides clean reduction without competing side reactions. The resulting sodium pentacarbonylmanganate can be isolated as a stable solid or used directly in subsequent electrophilic substitution reactions. The choice of electrophile significantly influences the reaction outcome, with primary alkyl halides showing higher reactivity compared to secondary or tertiary substrates.

Acyl Manganate Chemistry and Decarbonylation Processes

The reaction of pentacarbonylmanganate anions with acyl chlorides provides efficient access to acyl manganese complexes, which serve as precursors to alkyl manganese derivatives through thermal decarbonylation. This synthetic sequence represents a powerful method for forming manganese-carbon bonds to aromatic and aliphatic substituents that cannot be accessed through direct alkylation approaches.

Acyl chloride addition to sodium pentacarbonylmanganate proceeds rapidly at room temperature to yield stable acyl manganese pentacarbonyl complexes. The reaction shows broad substrate scope, tolerating both aliphatic and aromatic acyl chlorides. The resulting acyl complexes can be isolated and characterized or subjected directly to decarbonylation conditions to generate the corresponding alkyl derivatives. This approach has proven particularly valuable for synthesizing manganese aryl complexes, which are difficult to prepare through direct aryl halide substitution.

Thermal decarbonylation of acyl manganese complexes occurs at elevated temperatures, typically 100 to 150 degrees Celsius, with concurrent loss of carbon monoxide. The decarbonylation rate can be enhanced through addition of trimethylamine N-oxide or through photochemical activation. The process yields alkyl manganese pentacarbonyl complexes that exhibit enhanced thermal stability compared to their acyl precursors. Mechanistic studies suggest that decarbonylation proceeds through initial carbonyl dissociation followed by migratory insertion of the acyl ligand.

Specialized Transformations and Multi-Step Sequences

Advanced synthetic applications of manganese pentacarbonyl bromide involve multi-step sequences that combine reduction, substitution, and functional group manipulation to access complex organometallic architectures. One particularly noteworthy example involves the synthesis of omega-bromoalkyl manganese complexes through controlled reaction with omega-bromoalkanoyl chlorides. These bifunctional intermediates provide opportunities for cyclization reactions and polymer synthesis applications.

The reaction of pentacarbonylmanganate with omega-bromoalkanoyl chlorides yields acyl manganese complexes containing pendant alkyl bromide functionalities. Thermal treatment of these intermediates leads to complex reaction manifolds including decarbonylation, cyclization, and elimination processes. The relative importance of these competing pathways depends on the chain length of the alkyl spacer and the specific reaction conditions employed.

Detailed mechanistic studies have revealed that short-chain omega-bromoalkyl derivatives undergo facile cyclization to form metallocyclic intermediates. These strained ring systems subsequently decompose through various pathways including reductive elimination to form cycloalkanes and beta-elimination to generate alkenes. The distribution of products can be controlled through careful selection of solvent and temperature, enabling selective access to specific product types.

Hydroboration Reaction Catalysis with Ketone Substrates

Manganese pentacarbonyl bromide has demonstrated exceptional efficacy in catalyzing the hydroboration of ketones, a reaction critical for synthesizing secondary alcohols. A 2025 study revealed that BrMn(CO)₅, in combination with Mn₂(CO)₁₀, facilitates the hydroboration of aryl and alkyl ketones under mild, solvent-free conditions [5]. The reaction proceeds via a manganese-hydride intermediate, which activates the borane reagent (e.g., pinacolborane) for subsequent ketone reduction. Key advantages include:

- Broad Functional Group Tolerance: Esters, nitriles, and alkenes remain intact during the reaction, enabling selective reduction of ketones in multifunctional substrates [5].

- High Chemoselectivity: Competitive reduction of aldehydes or esters is suppressed, with >95% selectivity observed for ketone substrates [5].

- Gram-Scale Applicability: The protocol has been successfully scaled to produce chiral alcohols in yields exceeding 90%, underscoring its industrial potential [5].

Mechanistic studies using Fourier-transform infrared (FT-IR) spectroscopy identified a tricarbonyl manganese(I) species as the active catalyst, formed via decarbonylation of BrMn(CO)₅ [3]. This species coordinates the ketone substrate, followed by hydride transfer from the borane reagent to the carbonyl carbon. The resulting alkoxyborane intermediate is hydrolyzed in situ to yield the alcohol product (Fig. 1) [5].

Table 1. Representative Substrates for Mn-Catalyzed Hydroboration

| Substrate | Product Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Acetophenone | 92 | 4088 |

| Cyclohexanone | 88 | 3250 |

| 4-Nitroacetophenone | 85 | 2900 |

Asymmetric Reduction of Imines in Biomimetic Systems

The biomimetic asymmetric reduction of imines using BrMn(CO)₅ represents a breakthrough in enantioselective amine synthesis. Inspired by NAD(P)H-dependent enzymes, researchers have paired manganese pentacarbonyl bromide with chiral phosphoric acids (CPAs) to achieve dynamic kinetic resolution of imines [1]. This system reduces quinoxalinones, benzoxazinones, and related heterocycles to chiral amines with enantiomeric excess (ee) values up to 99% [1].

The catalytic cycle involves two synergistic components:

- Regeneration Catalyst: BrMn(CO)₅ facilitates hydride transfer from a stoichiometric reductant (e.g., Hantzsch ester) to the CPA-bound imine [1].

- Chiral Induction: The CPA acts as a transfer catalyst, organizing the imine substrate and hydride donor into a stereodefined transition state [1].

Notably, the manganese center undergoes reversible CO dissociation, generating a coordinatively unsaturated species that activates the hydride source [1]. This mechanism mirrors flavin-dependent oxidoreductases, where cofactor regeneration is coupled to substrate reduction.

Case Study: Reduction of Quinoxalinones

Quinoxalinones, privileged scaffolds in drug discovery, are reduced to tetrahydroquinoxalines with 97% ee using this system. The reaction tolerates electron-withdrawing groups (e.g., –NO₂, –CF₃) and halogens, enabling late-stage diversification of pharmaceutical intermediates [1].

C–H Bond Functionalization Strategies Enabled by Mn(I) Centers

Manganese pentacarbonyl bromide serves as a precatalyst for C–H bond functionalization, bypassing the need for directing groups or harsh conditions. Its ability to generate low-coordinate Mn(I) intermediates under mild conditions has enabled breakthroughs in arene and alkane functionalization [7] [8].

Alkyne Insertion into C–H Bonds

Photolytic activation of BrMn(CO)₅ generates a Mn(I) fragment that promotes alkyne insertion into aromatic C–H bonds. For example, styrenes undergo annulation with alkynes to form naphthalene derivatives via a metallacyclic intermediate (Fig. 2) [7]. Kinetic studies reveal that migratory insertion into the Mn–C bond is rate-determining, with turnover numbers (TONs) exceeding 500 under optimized conditions [7].

Dehydrogenative Silylation

In the presence of silanes, BrMn(CO)₅ catalyzes the dehydrogenative silylation of alkenes, yielding vinylsilanes with >90% regioselectivity. The reaction proceeds through a Mn-hydride intermediate that activates the Si–H bond, followed by alkene insertion and β-hydride elimination [6]. This strategy provides atom-economical access to silicon-containing building blocks for cross-coupling reactions [6].

Mechanistic Highlights

- CO Loss as an Activation Step: Decarbonylation generates a coordinatively unsaturated Mn(I) center, which binds substrates and mediates bond activation [8].

- Cationic Intermediates: Positively charged Mn species stabilize transition states during C–H cleavage, as evidenced by NMR and IR spectroscopy [7] [8].

Radical-Mediated Transformation Mechanisms

Radical Chain Initiation and Propagation

Manganese pentacarbonyl bromide exhibits well-documented radical-mediated transformation pathways that proceed through distinct mechanistic phases [2] [3]. The radical chain mechanism typically initiates through homolytic cleavage of the manganese-bromide bond under thermal or photochemical conditions, generating manganese pentacarbonyl radicals and bromide radicals as primary intermediates.

The radical chain propagation involves a series of carbon monoxide dissociation steps, with each step governed by specific kinetic parameters. Under thermal conditions ranging from 25°C to 120°C, the radical-mediated carbon monoxide dissociation exhibits activation energies between 95-110 kilojoules per mole [4] [5]. The rate constants for these radical processes span from 1.2×10⁻⁵ to 3.8×10⁻⁴ reciprocal seconds, indicating relatively slow radical propagation compared to other mechanistic pathways [6] [7].

Mechanistic Pathway Analysis

The radical-mediated transformation proceeds through a sequence of intermediates that can be characterized by their distinctive spectroscopic signatures. Infrared spectroscopy reveals characteristic carbonyl stretching frequencies that shift systematically as carbon monoxide ligands are sequentially removed from the coordination sphere [6] [8]. The primary carbon monoxide stretching bands in the parent compound appear at approximately 2020, 1945, and 1890 reciprocal centimeters, with new bands appearing at 1816, 1857, and 2005 reciprocal centimeters during radical-mediated transformations [6].

Matrix isolation studies conducted at temperatures as low as 190 Kelvin have provided detailed insights into the radical intermediates formed during these processes [6]. The formation of significant peaks at 1830 reciprocal centimeters suggests the generation of dicarbonyl radical species, while the appearance of bands at 2131 reciprocal centimeters indicates the presence of liberated carbon monoxide gas trapped within the matrix environment.

Computational Investigations

Density functional theory calculations have elucidated the electronic structure changes accompanying radical-mediated transformations [9] [10]. The calculations reveal that radical formation involves transitions to manganese-bromide sigma antibonding orbitals, with subsequent carbon monoxide dissociation occurring through strongly avoided crossings between excited electronic states. The computational studies indicate that ligand field states play crucial roles in facilitating the radical-mediated carbon monoxide loss pathways.

The following table summarizes key parameters for radical-mediated transformation mechanisms:

| Parameter | Value Range | Conditions |

|---|---|---|

| Temperature Range | 25-120°C | Thermal activation |

| Activation Energy | 95-110 kJ/mol | Radical chain initiation |

| Rate Constants | 1.2×10⁻⁵ - 3.8×10⁻⁴ s⁻¹ | Various substrates |

| Primary Products | Mn(CO)₄L, CO radical | Substitution reactions |

| Infrared Signatures | 1816, 1857, 2005 cm⁻¹ | Radical intermediates |

Nucleophilic Substitution Kinetics in Carbon Monoxide-Ligand Exchange

Associative Substitution Pathways

The nucleophilic substitution of carbon monoxide ligands in manganese pentacarbonyl bromide proceeds predominantly through associative mechanisms, particularly with phosphorus-containing nucleophiles [11] [12] [13]. These reactions exhibit second-order kinetics, with rate constants ranging from 2.2×10⁻³ to 5.1×10⁻³ reciprocal molar seconds under standard conditions [12] [14].

Detailed kinetic investigations have revealed that phosphine ligands such as triphenylphosphine and trimethylphosphine undergo substitution with activation barriers of 22.5 to 25.0 kilocalories per mole [12]. The associative mechanism involves the initial formation of hexacoordinate intermediates, followed by carbon monoxide dissociation as the rate-determining step. Intrinsic reaction coordinate calculations demonstrate that the association of incoming phosphine ligands induces significant elongation of the manganese-phosphorus bonds from 2.220 Angstroms to approximately 2.549 Angstroms [12].

Substituent Effects and Reaction Kinetics

The electronic properties of incoming nucleophiles significantly influence the substitution kinetics. Electron-donating phosphines generally exhibit faster substitution rates compared to electron-withdrawing substituents [12] [15]. For instance, trimethylphosphine shows a rate constant of 4.1×10⁻³ reciprocal molar seconds with an activation barrier of 22.5 kilocalories per mole, while triphenylphosphine exhibits a slightly lower rate constant of 2.2×10⁻³ reciprocal molar seconds with an activation barrier of 22.9 kilocalories per mole.

The stereochemical outcomes of these substitution reactions depend on the coordination geometry preferences of the incoming ligands. Phosphite ligands such as triphenylphosphite demonstrate temperature-dependent isomerization behavior, with reactions at 37°C favoring cis-isomers and reactions at 55°C producing trans-isomers [11]. This temperature dependence reflects the thermodynamic and kinetic control mechanisms operating under different reaction conditions.

Mechanistic Differentiation

Nuclear magnetic resonance spectroscopy has been employed to distinguish between different substitution mechanisms [11] [8]. The appearance of complex splitting patterns in phosphorus-31 nuclear magnetic resonance spectra provides evidence for different coordination environments of substituted ligands. Additionally, the nuclear quadrupolar parameters determined from solid-state manganese-55 nuclear magnetic resonance spectroscopy range from 8.0 megahertz for highly substituted complexes to 35.0 megahertz for methyl-substituted derivatives [8].

The following table presents comprehensive kinetic data for carbon monoxide-ligand exchange reactions:

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Barrier (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Triphenylphosphine | 2.2×10⁻³ | 22.9 | Associative |

| Trimethylphosphine | 4.1×10⁻³ | 22.5 | Associative |

| Triphenylphosphite | 1.8×10⁻³ | 25.0 | Associative |

| Tetrahydrofuran | 3.5×10⁻² | 15.2 | Dissociative |

| Acetonitrile | 5.2×10⁻² | 13.8 | Dissociative |

| N-Heterocyclic Carbene | 6.8×10⁻⁴ | 28.3 | Associative |

Single Electron Transfer Processes in Redox Reactions

Electrochemical Reduction Mechanisms

Single electron transfer processes in manganese pentacarbonyl bromide involve multiple redox pathways that can be differentiated through electrochemical analysis [14] [15]. The primary reduction occurs at -1.37 volts versus the standard calomel electrode, corresponding to manganese(I) to manganese(0) reduction with formation of manganese pentacarbonyl anion and bromide ion [14].

The electrochemical behavior exhibits complex patterns due to the formation of multiple intermediates following the initial electron transfer. The reduction process generates a formal 19-electron complex that rapidly loses the bromide ligand, creating a transient 17-electron species that subsequently dimerizes to form the 18-electron dimanganese decacarbonyl complex [14]. This mechanistic pathway explains the observation of secondary reduction waves at more negative potentials, typically around -1.58 volts versus the standard calomel electrode.

Charge Transfer Complexation

Metal-to-ligand charge transfer processes play significant roles in the single electron transfer chemistry of manganese pentacarbonyl bromide [2] [14]. The charge transfer transitions appear in the visible region of the electronic absorption spectrum, with molar absorptivities ranging from 800 to 1600 reciprocal molar centimeters [14]. These transitions involve population of bipyridine pi-antibonding orbitals, followed by potential charge transfer to manganese d-sigma antibonding orbitals.

The energy of charge transfer bands correlates with the electron-withdrawing ability of substituents on coordinated ligands. Electron-withdrawing groups such as trifluoromethyl and nitro substituents shift the charge transfer bands to higher energies, while electron-donating groups like tert-butyl cause red-shifts in the absorption spectra [15].

Photochemical Electron Transfer

Photochemical single electron transfer processes occur on ultrafast timescales, with carbon monoxide dissociation proceeding on femtosecond timescales followed by solvent coordination on picosecond timescales [15] [7]. Transient absorption spectroscopy reveals that the kinetics of these processes depend on the electronic properties of ancillary ligands. The time constants for carbon monoxide release range from approximately 200 femtoseconds for electron-donating substituents to over 1 picosecond for electron-withdrawing groups [15].

The mechanistic pathway involves initial population of metal-to-ligand charge transfer states, followed by curve crossing to dissociative ligand field states that facilitate carbon monoxide loss. The efficiency of this process depends on the energy gap between charge transfer and ligand field states, which can be tuned through appropriate ligand modifications [15].

Redox Potential Compilation

The comprehensive redox behavior of manganese pentacarbonyl bromide encompasses multiple electron transfer processes, each characterized by distinct thermodynamic and kinetic parameters. The following table summarizes the key redox processes and their associated parameters:

| Redox Process | Potential (V vs SCE) | Electron Transfer Type | Products Formed |

|---|---|---|---|

| Mn(I)/Mn(0) Reduction | -1.37 | Irreversible | Mn(CO)₅⁻, Br⁻ |

| Mn(I)/Mn(II) Oxidation | +1.10 | Quasi-reversible | Mn(CO)₅Br⁺ |

| Ligand-Centered Reduction | -1.58 | Irreversible | Mn(CO)₅Br⁻ |

| Carbon Monoxide Ligand Oxidation | +2.15 | Irreversible | Mn(CO)₄Br, CO⁺ |

| Halide Oxidation | +1.85 | Reversible | Mn(CO)₅, Br |

| Metal-Ligand Charge Transfer | +0.95 | Reversible | Mn(CO)₅Br* |

Mechanistic Implications

The single electron transfer processes in manganese pentacarbonyl bromide demonstrate the complex interplay between electronic structure, ligand field effects, and reaction kinetics. The irreversible nature of most reduction processes reflects the rapid structural rearrangements that follow initial electron transfer, while the reversible charge transfer processes indicate the stability of electronically excited states under appropriate conditions.